molecular formula C19H25N3OS B2914139 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole CAS No. 2034421-97-9

2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole

Cat. No.: B2914139
CAS No.: 2034421-97-9
M. Wt: 343.49
InChI Key: UQNWTVQDPYIAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole is a novel synthetic compound offered for research purposes. It features a complex molecular architecture combining an indole scaffold with a 1,4-diazepane ring, a structure known to be of significant interest in medicinal chemistry . The indole nucleus is a privileged structure in drug discovery, found in numerous compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and central nervous system (CNS) effects . Specifically, related diazepinoindole templates have been identified as potent scaffolds with high affinity for 5-HT2C (serotonin) receptors and demonstrated anxiolytic potential in preclinical models . This suggests that this compound may have significant research value in neuroscience for investigating neurological pathways and psychiatric conditions. Furthermore, indole derivatives continue to be explored for newer therapeutic possibilities, such as antidiabetic applications through α-glucosidase inhibition . The presence of the thian-4-yl moiety may influence the compound's pharmacokinetic properties and selectivity. This product is intended for laboratory research to further elucidate its specific mechanism of action, binding affinity, and pharmacological properties. It is strictly for Research Use Only and is not approved for human or veterinary diagnosis or treatment. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1H-indol-2-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c23-19(18-14-15-4-1-2-5-17(15)20-18)22-9-3-8-21(10-11-22)16-6-12-24-13-7-16/h1-2,4-5,14,16,20H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNWTVQDPYIAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,4-diazepane ring, which can be synthesized through the reductive amination of appropriate ketones with diamines . The thian-4-yl group can be introduced via thiolation reactions, and the indole moiety can be synthesized through Fischer indole synthesis or other indole-forming reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Methyl-1,4-diazepane-1-carbonyl)-1H-indole

This analogue replaces the thian-4-yl group with a methyl substituent on the diazepane ring. The absence of sulfur reduces lipophilicity (predicted logP: ~2.1 vs. ~2.8 for the thian-4-yl variant) and may alter metabolic stability.

2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline

Here, the indole is replaced with an aniline group. The lack of the indole’s aromatic π-system likely diminishes interactions with hydrophobic binding pockets in biological targets, reducing affinity for serotonin receptors or kinases .

Thiazolidinone-Indole Derivatives

Compounds like (Z)-3-(2-(1H-Indol-3-yl)ethyl)-5-((1-(4-nitrobenzyl)-1H-indol-3-yl)methylene)thiazolidine-2,4-dione (7p) () incorporate a thiazolidinone ring instead of diazepane. Thiazolidinones are associated with antimicrobial and anti-inflammatory activities, whereas the diazepane-thianyl-indole structure may favor central nervous system (CNS) targets due to enhanced blood-brain barrier permeability .

Fused Diazepino-Indole Systems

Tetrahydro[1,4]diazepino[1,2-a]indol-1-ones () feature a fused diazepine-indole scaffold.

Pharmacological and Physicochemical Properties

Serotonin Receptor Affinity

While direct data for 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole are unavailable, structurally related indole derivatives (e.g., BRL54443, EMD386088) in and show affinity for 5-HT receptors. The thian-4-yl group’s sulfur atom may enhance interactions with cysteine residues in receptor binding pockets, analogous to the 5-methoxy group in RU 24969 () .

Physicochemical Comparison

Property This compound 2-(4-Methyl-1,4-diazepane-1-carbonyl)-1H-indole Thiazolidinone-Indole Derivatives
Molecular Weight (g/mol) ~330 ~299 ~350–400
logP (Predicted) ~2.8 ~2.1 ~3.0–3.5
Hydrogen Bond Acceptors 4 3 5–6
Synthetic Yield Not reported Discontinued () 60–75% ()

Biological Activity

The compound 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole is a member of the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C15H22N2OS2
  • Molecular Weight : 310.5 g/mol
  • CAS Number : 2319640-07-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thianyl group and the diazepane ring contribute to its unique binding properties, allowing it to modulate enzyme activity and influence cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Biological Activities

Research indicates that compounds with indole moieties exhibit a range of biological activities including anticancer, antiviral, and anti-inflammatory effects.

Antitumor Activity

Studies have highlighted the potential of indole-based compounds in targeting cancer cells. For instance, a recent study indicated that related indole compounds exhibited significant antitumor activity against hepatocellular carcinoma (HCC) cell lines by inhibiting the TEAD-mediated transcription pathway involved in tumor proliferation .

Antiviral Properties

Indole derivatives have also been investigated for their antiviral properties. A study reported that small-molecule compounds containing indole moieties effectively inhibited the SARS-CoV-2 main protease (Mpro), demonstrating potential as therapeutic agents against COVID-19 .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleTarget/PathwayEffectiveness (EC50)
AntitumorCV-4-26TEAD TranscriptionPotent in vitro
Antiviral5hSARS-CoV-2 Mpro4.2 ± 0.7 μM
Enzyme InhibitionVariousSpecific EnzymesVaries by target

Case Studies

  • Hepatocellular Carcinoma : The compound CV-4-26 was optimized from an initial hit through virtual screening and was found to inhibit TEAD-mediated transcription effectively in HCC models .
  • SARS-CoV-2 Inhibition : The compound 5h demonstrated complete inhibition of SARS-CoV-2 infection in vitro without cytotoxic effects, showcasing its potential as a lead compound for further development against viral infections .

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